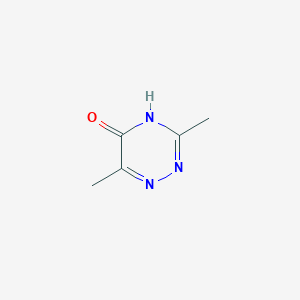

3,6-Dimethyl-1,2,4-triazin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,6-Dimethyl-1,2,4-triazin-5-ol” is a derivative of 1,2,4-triazine . Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported to possess a broad spectrum of biological activities . For instance, Cu-MOFs synthesized by 3,5-dimethyl-1,2,4-triazole and tetrakis (acetonitrile) copper(I) tetrafluoroborate presented the largest inhibition-zone diameter .Molecular Structure Analysis

The molecular structure of “3,6-Dimethyl-1,2,4-triazin-5-ol” can be analyzed using various techniques such as UV-Visible absorption, FT-IR, NMR, and Mass spectral techniques .Chemical Reactions Analysis

The gas-phase thermolysis reaction mechanism of the 3,6-dimethyl-1,2,4-triazin-5-ol is studied by DFT calculations . The reaction mechanism includes S-concerted, S-stepwise, and T-stepwise mechanisms .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazine derivatives have been studied for their potential as antimicrobial agents. They exhibit activity against a range of microbial pathogens, including bacteria and fungi . The structure of triazines allows for the synthesis of compounds that can be effective against multidrug-resistant strains of bacteria, which is a growing concern in medical treatment.

Anticancer Properties

Some triazine derivatives show significant activity against different tumor cell lines, suggesting their potential as therapeutic candidates for cancer treatment . The cytotoxic effects of these compounds on cancer cells can be explored further to develop new anticancer drugs.

High Energy Materials

Due to their high nitrogen content, triazine derivatives are explored as high-energy materials (HEMs). They are considered for use in applications requiring materials with good thermal stability and reduced sensitivity, such as explosives and propellants .

Heterogeneous Catalysis

The chemical stability and heteroatom effect of triazines make them suitable for use in heterogeneous catalysis. This application is crucial in various industrial processes where catalysts facilitate chemical reactions without being consumed .

Photocatalysis

Triazine derivatives can also be used in photocatalysis, which involves the acceleration of a photoreaction in the presence of a catalyst. This has implications in environmental applications, such as the degradation of pollutants .

Separation and Storage

The structural properties of triazines allow them to be used in separation processes and storage applications. This includes the capture and storage of gases, which is important in environmental management and energy storage .

Bioorthogonal Chemistry

Triazines are used in bioorthogonal chemistry, where they react with biomolecules in living systems without interfering with natural biochemical processes. This has applications in chemical biology and drug development .

Organic Synthesis Intermediates

Triazine derivatives serve as intermediates in the synthesis of more complex organic compounds. Their reactivity can be harnessed to create a variety of functional materials for further research and development .

Eigenschaften

IUPAC Name |

3,6-dimethyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-5(9)6-4(2)8-7-3/h1-2H3,(H,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMOVTWDPULYIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethyl-1,2,4-triazin-5-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2566579.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2566580.png)

![2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2566586.png)

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2566587.png)

![4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine](/img/structure/B2566588.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2566589.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2566592.png)

![7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566593.png)

![3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2566594.png)

![(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2566597.png)

![6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2566599.png)

![5-Bromobenzo[B]thiophene](/img/structure/B2566600.png)